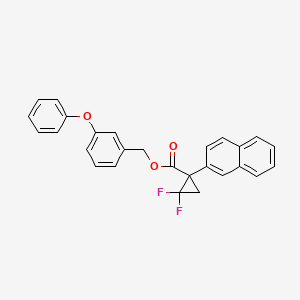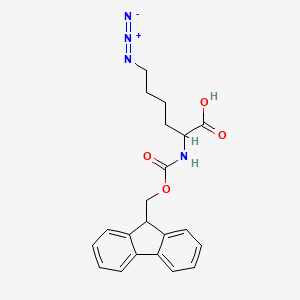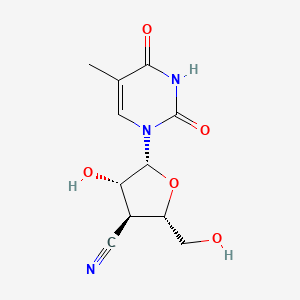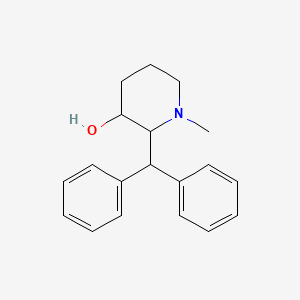
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate is a chemical compound with the molecular formula C9H15N2O7P It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, as well as a dimethyl phosphate ester
Méthodes De Préparation
The synthesis of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves several steps. One common method includes the reaction of appropriate pyrimidine derivatives with dimethyl phosphate under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate can be compared with other pyrimidine derivatives, such as:
2,4-Dimethoxy-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methyl group at position 1.
1-Methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methoxy groups at positions 2 and 4.
2,4-Dimethoxy-1-methyl-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the oxo group at position 6.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
13186-10-2 |
|---|---|
Formule moléculaire |
C9H15N2O7P |
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
(2,4-dimethoxy-1-methyl-6-oxopyrimidin-5-yl) dimethyl phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-11-8(12)6(18-19(13,16-4)17-5)7(14-2)10-9(11)15-3/h1-5H3 |
Clé InChI |
LGRFPXBIDFMDHE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(N=C1OC)OC)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



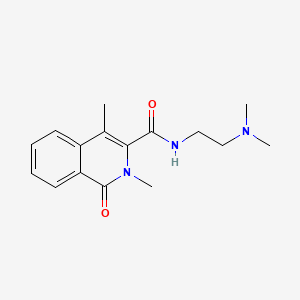
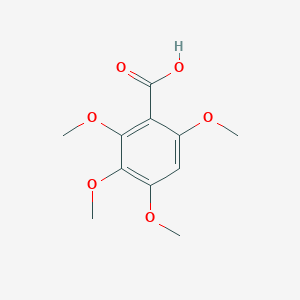
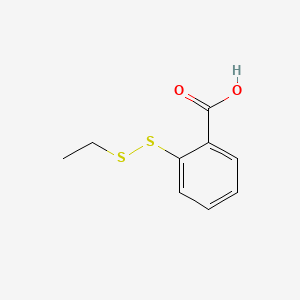
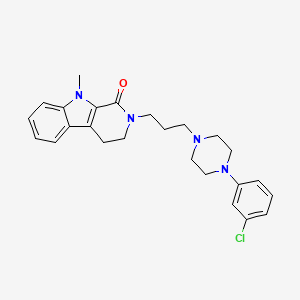
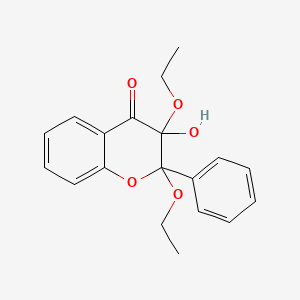
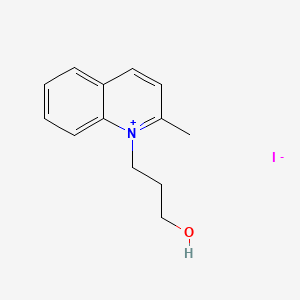
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
